molecular formula C16H25BrClNO B1441703 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-29-0

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441703
CAS No.: 1219964-29-0
M. Wt: 362.7 g/mol
InChI Key: JOFMZRIYCNFYIH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves several steps. The primary synthetic route includes the reaction of 4-bromo-2-propylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in studying molecular interactions and cellular processes.

    Medicine: It plays a role in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-bromo-2-propylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-2-3-14-12-15(17)4-5-16(14)19-11-8-13-6-9-18-10-7-13;/h4-5,12-13,18H,2-3,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFMZRIYCNFYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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